molecular formula C13H17IO2 B14224909 Benzoic acid, 4-iodo-, hexyl ester CAS No. 501102-39-2

Benzoic acid, 4-iodo-, hexyl ester

Cat. No.: B14224909
CAS No.: 501102-39-2
M. Wt: 332.18 g/mol
InChI Key: GKRXJASBZIAMBE-UHFFFAOYSA-N
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Description

Benzoic acid, 4-iodo-, hexyl ester: is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of an iodine atom at the para position of the benzene ring and a hexyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The preparation of benzoic acid, 4-iodo-, hexyl ester can be achieved through the esterification of 4-iodobenzoic acid with hexanol. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.

    Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired ester.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in benzoic acid, 4-iodo-, hexyl ester can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

    Oxidation Reactions: The ester group can be oxidized under strong oxidative conditions, such as using potassium permanganate or chromium trioxide, to form the corresponding carboxylic acid.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed:

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of 4-iodobenzoic acid.

    Reduction: Formation of 4-iodobenzyl alcohol.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Benzoic acid, 4-iodo-, hexyl ester is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.

Biology:

    Biological Studies: This compound can be used in biological studies to investigate the effects of iodine-containing compounds on biological systems.

Medicine:

Industry:

    Material Science: this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 4-iodo-, hexyl ester involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological targets.

Comparison with Similar Compounds

    Benzoic acid, 4-bromo-, hexyl ester: Similar structure but with a bromine atom instead of iodine.

    Benzoic acid, 4-chloro-, hexyl ester: Similar structure but with a chlorine atom instead of iodine.

    Benzoic acid, 4-fluoro-, hexyl ester: Similar structure but with a fluorine atom instead of iodine.

Uniqueness:

    Iodine Atom: The presence of the iodine atom in benzoic acid, 4-iodo-, hexyl ester imparts unique chemical reactivity and potential biological activity compared to its halogenated counterparts.

    Reactivity: The iodine atom is more reactive in nucleophilic substitution reactions compared to bromine, chlorine, and fluorine, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

501102-39-2

Molecular Formula

C13H17IO2

Molecular Weight

332.18 g/mol

IUPAC Name

hexyl 4-iodobenzoate

InChI

InChI=1S/C13H17IO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3

InChI Key

GKRXJASBZIAMBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

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